![molecular formula C11H14Cl2N2 B3078001 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1049737-17-8](/img/structure/B3078001.png)
2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2 . It is a derivative of tryptamine known to inhibit in a voltage-dependent manner at the NMDA receptor .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The exact mass is 208.076721 Da .Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . The interaction often involves the formation of bonds between the compound and its target, altering the target’s function and leading to the observed effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Advantages and Limitations for Lab Experiments
The use of 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochlorideethyl-3-indoleacetic acid ethyl ester hydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive reagent, which makes it ideal for use in a variety of laboratory experiments. In addition, 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochlorideethyl-3-indoleacetic acid ethyl ester hydrochloride is relatively easy to synthesize, which can make it more cost-effective for use in experiments. However, 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochlorideethyl-3-indoleacetic acid ethyl ester hydrochloride is a relatively toxic compound and should be handled with care. In addition, it has a relatively low solubility in water and other polar solvents, which can limit its use in certain experiments.
Future Directions
The use of 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochlorideethyl-3-indoleacetic acid ethyl ester hydrochloride in laboratory experiments has a wide range of potential applications. It has been used in the synthesis of a variety of compounds, including indole-3-carboxylic acid derivatives, which are used in the synthesis of pharmaceuticals. In addition, 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochlorideethyl-3-indoleacetic
Scientific Research Applications
2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochlorideethyl-3-indoleacetic acid ethyl ester hydrochloride is used as a reagent in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including indole-3-carboxylic acid derivatives, which are used in the synthesis of pharmaceuticals, as well as in the synthesis of a variety of other compounds. 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochlorideethyl-3-indoleacetic acid ethyl ester hydrochloride is also used in the synthesis of indolyl-3-acetic acid derivatives, which are used as ligands in the synthesis of metal complexes.
properties
IUPAC Name |
2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;/h2-4,14H,5-6,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAHXIUMKCEDHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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